

In Vivo Efficacy Testing of Buquinolate in Poultry: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Buquinolate, a quinoline derivative, is an anticoccidial agent used in the poultry industry to control coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. This disease can lead to significant economic losses due to mortality, reduced weight gain, and poor feed conversion in broiler chickens and other poultry.[1] **Buquinolate** acts as a coccidiostat, primarily by inhibiting the early development of sporozoites of various Eimeria species.[2][3] Its mechanism of action is believed to involve the disruption of the parasite's mitochondrial electron transport system and potentially DNA gyrase, thereby inhibiting DNA synthesis.[3]

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of **Buquinolate** in poultry. The accurate assessment of its efficacy under controlled and field-like conditions is crucial for determining optimal dosage, understanding its spectrum of activity, and managing the development of drug resistance.

Data Presentation: Efficacy of Buquinolate

The following tables summarize the quantitative data from various in vivo studies on the efficacy of **Buquinolate** in poultry.

Table 1: Effect of **Buquinolate** on Performance of Broiler Chickens Challenged with a Mixed Eimeria Infection



Treatment Group	Buquinolate Concentration in Feed	Average Weight Gain (g)	Feed Conversion Ratio	Mortality (%)
Uninfected Control	-	450	1.80	0
Infected Control	-	280	2.50	25
Buquinolate	0.00825%	410	1.90	0
Buquinolate	0.011%	425	1.85	0

Data compiled from representative studies.

Table 2: Dose-Response of **Buquinolate** on Oocyst Production in Chickens Infected with Eimeria tenella

Treatment Group	Buquinolate Concentration in Feed	Mean Oocyst Production per Bird (millions)	Reduction in Oocyst Production (%)
Infected Control	-	19.0	-
Buquinolate	0.00825%	2.9	84.7
Buquinolate	0.011%	1.9	90.0

Data derived from studies on E. tenella infections.[4]

Experimental Protocols General Experimental Design for Battery Cage Trials

This protocol outlines a typical battery cage study to evaluate the prophylactic efficacy of **Buquinolate** against a mixed or single species Eimeria challenge.

1.1. Animals and Housing:

• Species and Breed: Day-old broiler chicks (e.g., Cobb 500, Ross 308) are commonly used.



- Health Status: Birds must be coccidia-free at the start of the experiment.
- Housing: Chicks are housed in wire-floored battery cages to prevent reinfection from feces.
 Cages should be in a temperature and humidity-controlled environment with appropriate lighting.
- Acclimation: Allow a 5-7 day acclimation period before the start of the study.
- Randomization: Birds should be weight-matched and randomly allocated to treatment groups.

1.2. Diet and Drug Administration:

- Basal Diet: A standard broiler starter or grower ration, free of any anticoccidial drugs, should be used.
- **Buquinolate** Incorporation: **Buquinolate** is incorporated into the basal diet at various concentrations (e.g., 0.00825%, 0.011%). A premix of the drug is typically used to ensure uniform mixing. The feed for each treatment group should be clearly labeled.
- Feeding: Medicated feed is provided ad libitum from day 1 of the study until termination.
- 1.3. Experimental Groups: A typical study includes the following groups:
- Uninfected, Unmedicated Control (UUC): Birds receive the basal diet and are not challenged with Eimeria. This group provides a baseline for optimal performance.
- Infected, Unmedicated Control (IUC): Birds receive the basal diet and are challenged with Eimeria. This group demonstrates the severity of the infection.
- Infected, Medicated Groups: Birds receive diets containing different levels of Buquinolate and are challenged with Eimeria.

1.4. Eimeria Challenge:

Oocyst Preparation: Eimeria oocysts of the desired species (e.g., E. tenella, E. acervulina, E. maxima) are sporulated in a 2.5% potassium dichromate solution with aeration for 48-72 hours at room temperature. After sporulation, the oocysts are washed to remove the



potassium dichromate and resuspended in a known volume of water. The concentration of sporulated oocysts is determined using a McMaster chamber or hemocytometer.

Inoculation: At approximately 14 days of age, each bird in the infected groups is orally inoculated with a predetermined dose of sporulated oocysts (e.g., a mixed inoculum of 50,000 E. necatrix, 50,000 E. tenella, 100,000 E. maxima, 100,000 E. brunetti, and 500,000 E. acervulina and E. mivati oocysts per bird).[5] The inoculum is typically delivered directly into the crop using a gavage needle.

1.5. Data Collection and Efficacy Parameters:

- · Mortality: Record mortality daily.
- Weight Gain: Weigh birds at the start of the experiment, on the day of infection, and at the end of the study (typically 7-10 days post-infection). Calculate the average weight gain for each group.
- Feed Conversion Ratio (FCR): Record the amount of feed consumed by each group. Calculate FCR as the total feed consumed divided by the total weight gain.
- Lesion Scoring: At 5-6 days post-infection, a subset of birds from each group is euthanized for intestinal lesion scoring. The Johnson and Reid (1970) method is the standard for this assessment.[4][6][7]
- Oocyst Counts: From day 5 to day 10 post-infection, collect fecal samples from each group to determine the number of oocysts per gram (OPG) of feces using the McMaster technique.
 [8][9][10][11]

Detailed Protocol for Lesion Scoring (Johnson and Reid Method)

The Johnson and Reid lesion scoring system is a standardized method for evaluating the severity of coccidial infections in chickens.[4][6][7] Lesions are scored on a scale of 0 to 4 for different regions of the intestine, corresponding to the predilection sites of different Eimeria species.

Eimeria acervulina (Upper Intestine):



- Score 0: No gross lesions.
- Score 1: Scattered, white, plaque-like lesions.
- Score 2: More numerous white plaques, but not coalescing; intestinal wall is not thickened.
- Score 3: Lesions have coalesced, giving the intestine a coated appearance; the intestinal wall is thickened and contents are watery.
- Score 4: Extensive coalescence of lesions; intestinal wall is very thickened and may show signs of necrosis.
- Eimeria maxima (Mid-Intestine):
 - Score 0: No gross lesions.
 - Score 1: Small red petechiae may be present on the serosal surface; small amounts of orange mucus may be in the intestinal lumen.
 - Score 2: Serosal surface may have numerous red petechiae; the intestine may be filled with orange mucus and the wall may be slightly thickened.
 - Score 3: The intestinal wall is ballooned and thickened; the lumen is filled with pinpoint blood clots and mucus.
 - Score 4: The intestinal wall is severely ballooned and thickened, containing numerous blood clots and digested red blood cells.[7]
- Eimeria tenella (Ceca):
 - Score 0: No gross lesions.
 - Score 1: A few scattered petechiae on the cecal wall.
 - Score 2: More numerous petechiae with noticeable blood in the cecal contents; the cecal wall is slightly thickened.



- Score 3: Large amounts of blood or cecal cores are present; the cecal walls are greatly thickened.
- Score 4: Cecal wall is distended with blood or large caseous cores; dead birds are scored as 4.[7]

Detailed Protocol for Oocyst Counting (McMaster Technique)

The McMaster technique is a widely used method for quantifying the number of Eimeria oocysts in fecal samples.[8][9][10][11]

3.1. Materials:

- McMaster counting slide
- Microscope
- Saturated salt solution (e.g., sodium chloride)
- Beakers, graduated cylinders, and a strainer
- Balance

3.2. Procedure:

- Weigh 2 grams of a pooled fecal sample from a specific group.
- Add the fecal sample to a beaker and add 28 ml of saturated salt solution. This creates a
 1:15 dilution.[10]
- Thoroughly mix the feces and salt solution to create a uniform suspension.
- Pour the suspension through a strainer into another beaker to remove large debris.
- With a pipette, immediately take a sample of the filtered suspension and fill one chamber of the McMaster slide.



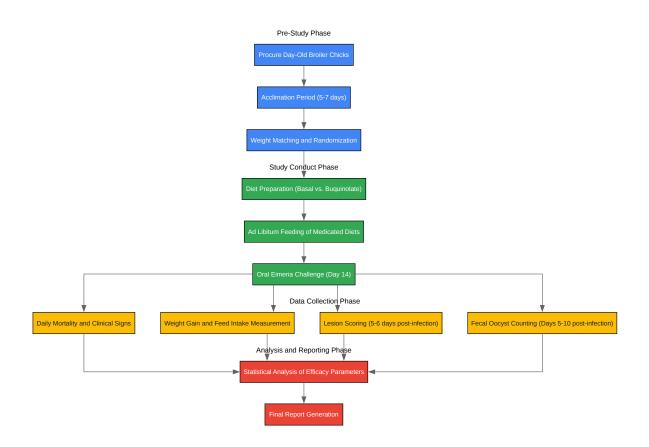




- Repeat the process to fill the second chamber.
- Let the slide sit for 5 minutes to allow the oocysts to float to the top.
- Place the slide on the microscope stage and count the number of oocysts within the grid of both chambers at 100x magnification.
- Calculate the oocysts per gram (OPG) of feces using the following formula: OPG = (Total oocysts in both chambers) x (Dilution factor) / (Volume of both chambers) For a 1:15 dilution and a standard McMaster slide with a chamber volume of 0.15 ml per chamber (0.3 ml total), the calculation is typically simplified to: OPG = (Total oocysts counted) x 50.

Visualizations

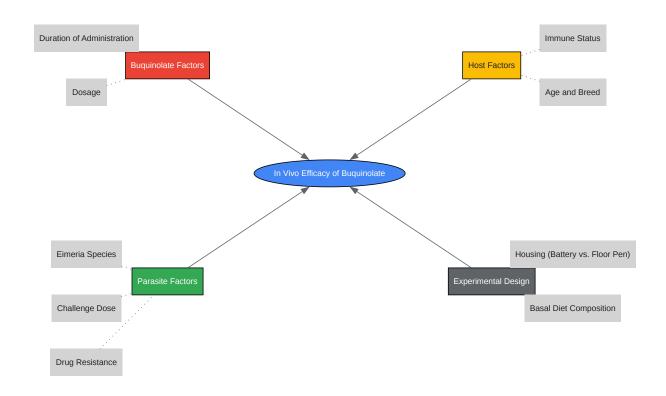




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Caption: Experimental workflow for in vivo efficacy testing of **Buquinolate**.





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Caption: Factors influencing the in vivo efficacy of **Buquinolate**.

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